molecular formula C18H21N3O2S2 B2653047 N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034568-09-5

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2653047
CAS RN: 2034568-09-5
M. Wt: 375.51
InChI Key: OXTYRYGBAJLCCZ-UHFFFAOYSA-N
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Description

N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as AZTH, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. AZTH is a member of the oxalamide family of compounds and has been shown to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : A study by Tapia et al. (2010) explored the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, which is related to the chemical structure of the compound .

Biological and Pharmacological Evaluation

  • Antidepressant and Nootropic Agents : Research by Thomas et al. (2016) explored the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, demonstrating potential antidepressant and nootropic activities.
  • Antimicrobial Activity : Patel et al. (2017) conducted a study on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives, highlighting the antimicrobial potential of compounds with similar structures (Patel, Patel, 2017).

Catalytic and Synthetic Applications

  • Catalytic Asymmetric Addition : A study by Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, showing the role of azetidinone derivatives in catalysis.

Structural and Material Science

  • Material Properties and Structure : The structural and material properties of azetidinone derivatives have been a subject of research, as seen in studies by Arnoldi et al. (1990) on antifungal activity and Jiménez‐Pérez et al. (2006) on optically active binuclear diorganotin compounds.

Chemical Interactions and Reactions

  • Chemical Reactions : The compound's potential in various chemical reactions, such as coupling reactions and synthetic transformations, is highlighted in studies like De et al. (2017) on copper-catalyzed coupling reactions.

Anticonvulsant and CNS Activity

  • Anticonvulsant Potential : Research on N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents, such as the work by Hasan et al. (2011), contributes to understanding the CNS activity of related compounds.

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-24-16-6-3-2-5-14(16)20-18(23)17(22)19-11-15(21-8-4-9-21)13-7-10-25-12-13/h2-3,5-7,10,12,15H,4,8-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYRYGBAJLCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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